molecular formula C9H7BrN2 B1286366 4-Bromoquinolin-2-amine CAS No. 36825-32-8

4-Bromoquinolin-2-amine

Cat. No.: B1286366
CAS No.: 36825-32-8
M. Wt: 223.07 g/mol
InChI Key: KEYPUSCLNYKXET-UHFFFAOYSA-N
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Description

4-Bromoquinolin-2-amine is a chemical compound with the molecular formula C9H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and industrial processes. This compound is particularly valued for its versatility in scientific research and its potential in drug discovery and development.

Biochemical Analysis

Biochemical Properties

4-Bromoquinolin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 . This interaction is significant because cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. By inhibiting these enzymes, this compound can alter the metabolic pathways of other substances, potentially leading to changes in their pharmacokinetics and pharmacodynamics.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cell lines, such as non-small cell lung cancer cells (A549), derivatives of quinoline, including this compound, have demonstrated cytotoxic effects . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, as an inhibitor of cytochrome P450 enzymes, this compound binds to the heme group of these enzymes, preventing the metabolism of substrates . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as light and temperature . Over time, degradation products may form, which could alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit specific enzymes without causing significant toxicity. At higher doses, it may induce toxic effects, such as hepatotoxicity and neurotoxicity . These adverse effects are likely due to the compound’s interaction with multiple biomolecules and its ability to disrupt normal cellular processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The compound’s effect on metabolic flux and metabolite levels can influence the overall metabolic profile of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilicity allows it to accumulate in lipid-rich compartments, such as cell membranes and organelles.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can localize to specific compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on enzyme activity and cellular metabolism . Post-translational modifications and targeting signals may also play a role in directing this compound to particular subcellular locations.

Preparation Methods

The synthesis of 4-Bromoquinolin-2-amine typically involves several steps, starting from readily available precursors. One common method involves the bromination of quinolin-2-amine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane . The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis or the use of automated reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

4-Bromoquinolin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form amines with different oxidation states.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds or other complex structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, using palladium catalysts in coupling reactions can yield biaryl derivatives .

Scientific Research Applications

4-Bromoquinolin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules and as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored in drug discovery for developing new therapeutic agents targeting various diseases.

    Industry: The compound’s derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

4-Bromoquinolin-2-amine can be compared with other quinoline derivatives, such as:

    Quinolin-2-amine: Lacks the bromine atom, which may result in different reactivity and biological activity.

    4-Chloroquinolin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and applications.

    4-Fluoroquinolin-2-amine:

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-bromoquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYPUSCLNYKXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555322
Record name 4-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36825-32-8
Record name 4-Bromoquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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